4-(Nicotinamido)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

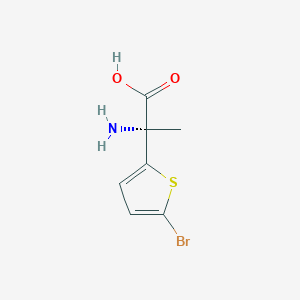

4-(Nicotinamido)phenylboronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl ring substituted with a nicotinamido group and a boronic acid functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nicotinamido)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-bromophenylboronic acid.

Coupling Reaction: The 4-bromophenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with nicotinamide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反応の分析

反応の種類

4-(ニコチンアミド)フェニルボロン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ボロン酸基は、ボロン酸エステルまたはボレートを生成するように酸化することができます。

還元: この化合物は、対応するアミンまたはアルコールを生成するように還元することができます。

置換: フェニル環は、求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 塩基の存在下での過酸化水素またはその他の酸化剤。

還元: 適切な溶媒中の水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

置換: 触媒の存在下でのハロゲンまたはニトロ基などの求電子剤。

主な生成物

酸化: ボロン酸エステルまたはボレート。

還元: アミンまたはアルコール。

置換: 置換フェニルボロン酸。

4. 科学研究への応用

4-(ニコチンアミド)フェニルボロン酸は、科学研究において幅広い用途を持っています。

化学: 炭素-炭素結合を形成するための鈴木・宮浦カップリング反応における試薬として使用されます。

生物学: 糖類やその他の生体分子を検出および定量するためのプローブとして機能します。

医学: 抗癌剤や酵素阻害剤としての可能性について調査されています。

産業: 先端材料やポリマーの合成に使用されます。

科学的研究の応用

4-(Nicotinamido)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Acts as a probe for detecting and quantifying sugars and other biomolecules.

Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.

Industry: Utilized in the synthesis of advanced materials and polymers.

作用機序

4-(ニコチンアミド)フェニルボロン酸の作用機序は、ジオールやその他の求核試薬との可逆的な共有結合形成能力を含みます。この特性により、センシングや診断用途に役立ちます。この化合物は、酵素などの特定の分子標的に、それらの活性部位に結合して活性を阻害することで相互作用することができます。

6. 類似の化合物との比較

類似の化合物

フェニルボロン酸: ニコチンアミド基を欠いているが、ボロン酸官能基を共有しています。

4-ホルミルフェニルボロン酸: ニコチンアミド基ではなくホルミル基を含んでいます。

3-ニトロフェニルボロン酸: フェニル環にニトロ基が置換されています。

独自性

4-(ニコチンアミド)フェニルボロン酸は、ニコチンアミド基の存在により、特定の生体分子に対する結合親和性と特異性が向上します。これは、他のボロン酸と比較して、生物学および医学的用途において特に価値のあるものとなっています。

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the nicotinamido group but shares the boronic acid functionality.

4-Formylphenylboronic acid: Contains a formyl group instead of a nicotinamido group.

3-Nitrophenylboronic acid: Substituted with a nitro group on the phenyl ring.

Uniqueness

4-(Nicotinamido)phenylboronic acid is unique due to the presence of the nicotinamido group, which enhances its binding affinity and specificity for certain biomolecules. This makes it particularly valuable in biological and medicinal applications compared to other boronic acids.

特性

分子式 |

C12H11BN2O3 |

|---|---|

分子量 |

242.04 g/mol |

IUPAC名 |

[4-(pyridine-3-carbonylamino)phenyl]boronic acid |

InChI |

InChI=1S/C12H11BN2O3/c16-12(9-2-1-7-14-8-9)15-11-5-3-10(4-6-11)13(17)18/h1-8,17-18H,(H,15,16) |

InChIキー |

PCGJUKGGDXXZBD-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)